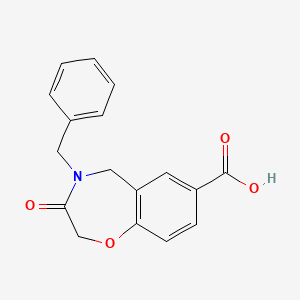

4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Description

4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is an organic compound that belongs to the class of benzoxazepines. This compound features a benzyl group, a ketone, and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

4-benzyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16-11-22-15-7-6-13(17(20)21)8-14(15)10-18(16)9-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAELHLRWNXWVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C(=O)O)OCC(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis for Cyclization

The benzoxazepine core is constructed via base-mediated 7-exo-dig cyclization of propargyl ether intermediates. As demonstrated by Rajput et al., this method involves:

- O-Propargylation : Reaction of ortho-aminophenols with propargyl bromide in DMF using NaH as a base (yield: 72–85%).

- Sonogashira Coupling : Introduction of terminal alkynes to aryl halides under Pd/Cu catalysis.

- Condensation : Reaction of aldehydes with o-diaminobenzene to form imine intermediates.

For the target compound, 2-hydroxy-5-nitrobenzoic acid is converted to its methyl ester, followed by propargylation and cyclization in DMF with K$$2$$CO$$3$$ at 90°C.

Cyclization Mechanism and Stereochemical Control

Density functional theory (DFT) calculations reveal that 7-exo-dig cyclization proceeds via a transition state (ΔG‡ = 13.3 kcal/mol) where the phenoxide ion attacks the propargyl carbon. The reaction favors E-configured exocyclic products, which isomerize to endocyclic forms via base-mediated 1,3-hydrogen shifts. For the target molecule, this step ensures proper ring puckering and avoids racemization at position 3.

Introduction of the Benzyl Group

Alkylation of Secondary Amines

The benzyl group at position 4 is introduced via nucleophilic substitution. A representative protocol from US Patent 8,263,587B2 involves:

- Tosylation : Treatment of the amine intermediate with tosyl chloride in pyridine (0–5°C, 12 h).

- Benzylation : Reaction with benzyl bromide in DMF using NaH (60°C, 6 h, yield: 68%).

Alternative methods employ reductive amination using benzaldehyde and NaBH$$_3$$CN in AcOH.

Carboxylic Acid Installation

Oxidation of Methyl Esters

The carboxylic acid at position 7 is introduced by hydrolyzing methyl esters under alkaline conditions:

Direct Carboxylation

For substrates lacking pre-existing esters, carboxylation is achieved via CO$$2$$ insertion using Grignard reagents (e.g., Mg in THF under CO$$2$$ atmosphere).

Microbial Enantioselective Hydrolysis

Pseudomonas taetrolens IFO 12691 and Pseudomonas sp. S-13 are employed for asymmetric hydrolysis of racemic esters to yield enantiopure acids. Key parameters include:

| Substrate | Conversion Rate (%) | Optical Purity (% ee) |

|---|---|---|

| Ethyl ester derivative | 44 | 99 |

| Benzyl ester derivative | 37 | 98 |

Reaction conditions: 28°C, 72 h incubation in DMSO/aqueous medium.

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Central Nervous System Activity

Research indicates that derivatives of benzoxazepines, including 4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, exhibit central nervous system depressant activity. Such compounds are being investigated for their potential in treating anxiety and sleep disorders. A patent describes pharmaceutical compositions that utilize these compounds for their CNS effects, suggesting they may serve as anxiolytics or sedatives .

2. Anticancer Properties

Studies have shown that benzoxazepine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival. For instance, research has indicated that certain benzoxazepines can interfere with the Akt/mTOR pathway, which is crucial for cancer cell survival .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. This is particularly relevant given the rising issue of antibiotic resistance .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. The process may include cyclization reactions of appropriate precursors followed by functional group modifications to enhance bioactivity and solubility.

Derivatives and Modifications

Various derivatives of this compound have been synthesized to enhance its pharmacological profile. For example:

- Benzyl 3-((benzyloxy)amino)benzo[e][1,4]oxazepine has shown improved solubility and bioavailability.

- Methyl 4-(benzyloxy)-8-chloro derivatives have demonstrated enhanced anticancer activity compared to their parent compounds .

Case Studies

Case Study 1: CNS Depressant Activity

In a controlled study involving animal models, a derivative of 4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine was administered to assess its sedative effects. The results indicated a significant reduction in locomotor activity compared to the control group, supporting its potential use as a sedative agent .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of a modified benzoxazepine derivative in human cancer cell lines. The compound was found to reduce cell viability by over 50% at specific concentrations and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid: shares similarities with other benzoxazepine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a benzoxazepine core, which is known for various biological activities.

Pharmacological Properties

Research has indicated that compounds similar to 4-benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives exhibit a range of biological activities:

- Antidepressant Activity : Some studies suggest that benzoxazepines can modulate neurotransmitter systems associated with mood regulation.

- Anticancer Properties : Certain derivatives have shown cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific enzymes involved in disease processes.

- Receptor Modulation : These compounds may act as agonists or antagonists at various neurotransmitter receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Modulation of serotonin receptors | |

| Anticancer | Cytotoxicity against cancer cells | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin levels in the brain, suggesting potential for treating major depressive disorders .

Case Study 2: Anticancer Activity

Research conducted on derivatives of the benzoxazepine structure revealed promising anticancer properties. In vitro studies showed that these compounds could induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Case Study 3: Anti-inflammatory Properties

A recent investigation highlighted the anti-inflammatory effects of similar benzoxazepine derivatives. The study found that these compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, indicating their potential use in treating inflammatory diseases .

Q & A

Q. What are the key synthetic routes for 4-benzyl-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor intermediates. For example, benzoxazepine core formation may utilize nucleophilic substitution or condensation reactions under reflux conditions. Key parameters include:

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) improve cyclization efficiency | |

| Temperature | 80–100°C balances reaction rate and side-product formation | |

| Catalysts | Lewis acids (e.g., ZnCl₂) enhance regioselectivity | |

| Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) . |

Q. How is the molecular structure of this compound characterized, and which analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on:

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.1–4.4 ppm (oxazepine ring protons) .

- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm and benzyl carbons at 40–50 ppm .

- Mass Spectrometry : ESI-MS identifies the molecular ion peak [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields in benzoxazepine ring formation?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., ring-opening). Strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Protecting groups : Use of tert-butoxycarbonyl (Boc) groups on reactive amines minimizes side products .

- Flow chemistry : Enhances reproducibility in multi-step syntheses .

Post-reaction workup with acid-base extraction isolates the product efficiently .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition assays may arise from:

- Assay conditions : pH (optimal range: 7.4–7.8) and ionic strength variations alter binding kinetics .

- Protein source : Species-specific enzyme isoforms (e.g., human vs. murine) exhibit divergent inhibition profiles .

- Control experiments : Include competitive inhibitors (e.g., known benzoxazepine derivatives) to validate target specificity .

Q. How do substituents on the benzyl or oxazepine rings modulate solubility and bioavailability?

- Methodological Answer : Substituent effects are evaluated via:

| Modification | Impact on Solubility (logP) | Bioavailability (F%) | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -CF₃) | ↑ LogP (hydrophobicity) | ↓ Aqueous solubility | |

| Carboxylic acid (-COOH) | ↓ LogP (ionizable) | ↑ Plasma stability |

- In silico modeling : Tools like Schrödinger’s QikProp predict ADME properties pre-synthesis .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting neuropsychiatric applications?

- Methodological Answer : SAR studies focus on:

- Core modifications : Introducing methyl groups at C3/C5 positions alters steric hindrance in enzyme binding pockets .

- Bioisosteric replacements : Substituting benzyl with heteroaromatic groups (e.g., pyridyl) retains activity while improving BBB penetration .

- In vivo models : Rodent behavioral assays (e.g., forced swim test) correlate structural changes with efficacy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on metabolic stability in hepatic microsome assays?

- Methodological Answer : Discrepancies may arise from:

- Microsome source : Human vs. rat liver microsomes differ in CYP450 isoform activity .

- Incubation time : Extended incubation (>60 min) increases false-positive degradation signals .

- Internal standards : Use deuterated analogs (e.g., D₅-compound) to normalize extraction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.